2-(Chloromethyl)azepane is a seven-membered heterocyclic compound characterized by the presence of a chloromethyl group attached to an azepane ring. The molecular formula for this compound is , and it has a molecular weight of approximately 161.68 g/mol. The compound is notable for its potential reactivity due to the chloromethyl substituent, which can participate in various
Research into the biological activity of 2-(Chloromethyl)azepane is limited but suggests potential pharmacological applications. Compounds with similar structures have shown activity as ligands for various receptors, including serotonin receptors. The unique properties of the azepane ring may contribute to interactions with biological targets, although specific studies on this compound are scarce.
The synthesis of 2-(Chloromethyl)azepane typically involves several methods:
2-(Chloromethyl)azepane has potential applications in various fields:
Several compounds share structural similarities with 2-(Chloromethyl)azepane. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 | 0.95 | Contains a piperidine ring; used in pharmaceuticals |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | 0.91 | Pyrrolidine structure; known for neuroactive properties |
| 1-(3-Chloropropyl)piperidine hydrochloride | 5472-49-1 | 0.79 | Propyl substitution; used in drug synthesis |
| 2-(Chloromethyl)-1-methylpiperidine hydrochloride | 27483-92-7 | 0.75 | Methyl substitution on piperidine; versatile in reactions |
| Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | 135906-03-5 | 0.65 | Bicyclic structure; used in neurological research |
Each of these compounds exhibits unique properties and applications based on their structural differences and functional groups, while sharing some reactivity characteristics with 2-(Chloromethyl)azepane.
The initial synthesis and characterization of 2-(Chloromethyl)azepane emerged from broader research efforts focused on developing efficient methods for constructing seven-membered nitrogen heterocycles [1] [7]. Early synthetic approaches to azepane derivatives relied heavily on classical methods such as the Beckmann rearrangement of cycloheptanone oximes, which provided access to lactam intermediates that could be subsequently reduced to the corresponding azepanes [4] [8].
The characterization of 2-(Chloromethyl)azepane revealed key structural features that distinguish it from other azepane derivatives [2] [3]. The compound exhibits a molecular weight of 147.65 g/mol and is characterized by the SMILES notation ClCC1NCCCCC1, indicating the chloromethyl substituent attached to the carbon adjacent to the nitrogen atom in the seven-membered ring [2] [3]. The InChI key VGKYYXUGBFQQMC-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [3].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClN [2] [3] |
| CAS Number | 802579-10-8 [2] [3] |
| Molecular Weight | 147.65 g/mol [2] [3] |
| MDL Number | MFCD19222215 [2] |
| SMILES Code | ClCC1NCCCCC1 [2] [3] |
| InChI Key | VGKYYXUGBFQQMC-UHFFFAOYSA-N [3] |
The initial synthetic methods for preparing 2-(Chloromethyl)azepane involved several complementary approaches [7]. Direct alkylation methods employed azepane as a starting material, which was subjected to reaction with chloromethylating agents under basic conditions . These early studies demonstrated that the azepane ring could be functionalized through alkylation processes where appropriate precursors were reacted with chloromethylating agents .
Alternative synthetic strategies emerged from research on ring-closing metathesis reactions, which provided access to seven-membered nitrogen heterocycles through cyclization of appropriately substituted dienes [11] [12]. These methods represented significant advances in the field, as they offered more direct routes to complex azepane derivatives without requiring the multi-step transformations typically associated with classical approaches [7] [11].
The development of 2-(Chloromethyl)azepane research has been marked by several key milestones that have advanced both synthetic methodology and understanding of seven-membered nitrogen heterocycles [1] [5]. A significant breakthrough came with the recognition that azepane derivatives could serve as valuable intermediates in pharmaceutical synthesis, leading to increased interest in developing efficient synthetic routes [6] [5].
One of the major milestones in azepane research was the development of improved Beckmann rearrangement protocols for constructing seven-membered lactams [4] [8]. Research by Lambert and colleagues demonstrated that electrophilic cyclopropene reagents could mediate efficient Beckmann rearrangements, achieving yields of up to 96% for caprolactam formation under mild conditions [4]. This work established new paradigms for medium-ring lactam synthesis and provided foundational methods that could be adapted for azepane preparation [4].
| Synthesis Method | Description | Typical Conditions | Yield Range |
|---|---|---|---|
| Direct Alkylation | Azepane ring alkylated with chloromethylating reagents | Basic conditions, sodium hydride or potassium carbonate | 40-70% |
| Ring-Closing Metathesis | Cyclization of appropriately substituted dienes [11] [12] | Grubbs catalyst, reflux conditions [11] [12] | 60-85% [11] |
| Beckmann Rearrangement | Rearrangement of substituted cycloheptanone oximes [4] [8] | Acid catalysis, elevated temperature [4] | 70-95% [4] |
| Hydrogenation/Cyclization | Reduction and cyclization of linear precursors [13] [14] | Metal catalysis, hydrogen atmosphere [13] [14] | 45-80% [13] |
Another significant milestone was the advancement of photochemical approaches to azepane synthesis [1] [15]. Research published in Nature Chemistry demonstrated that complex azepanes could be prepared from simple nitroarenes through photochemical dearomative ring expansion, representing a paradigm shift in seven-membered ring construction [1]. This methodology utilized blue light irradiation at room temperature to convert six-membered benzenoid frameworks into seven-membered ring systems [1].
The development of copper-catalyzed tandem reactions for azepane synthesis marked another important advancement [16] [7]. Studies demonstrated that functionalized allenynes could undergo copper-catalyzed transformations involving intermolecular amine addition followed by intramolecular cyclization to afford seven-membered azacycles [16]. These reactions proceeded under mild conditions in dioxane at 70°C with copper acetonitrile complex catalysts [16].
Research into stereoselective azepane synthesis has provided additional milestones in the field [14] [13]. The development of osmium-catalyzed tethered aminohydroxylation reactions enabled the stereoselective formation of carbon-nitrogen bonds in azepane precursors [14]. These studies demonstrated that allylic alcohols derived from mannose could undergo regio- and stereocontrolled aminohydroxylation, providing access to heavily functionalized azepane derivatives [14].
The characterization of azepane derivatives has been significantly enhanced through advances in spectroscopic methods [16] [8]. Two-dimensional nuclear magnetic resonance spectroscopy has proven particularly valuable for determining the location of double bonds in azepine structures, with characteristic cross-peaks providing unambiguous structural assignments [16]. These analytical advances have facilitated the accurate characterization of complex azepane derivatives and supported the development of new synthetic methodologies [16] [8].
The conformational behavior of azepanes has been extensively studied, revealing that these seven-membered nitrogen heterocycles possess inherently flexible ring structures with significant conformational diversity [4] [5]. This conformational flexibility is crucial for understanding the behavior of 2-(chloromethyl)azepane, as the introduction of substituents can dramatically alter the conformational landscape.
Conformational Characteristics of Seven-Membered Rings
Seven-membered nitrogen heterocycles exhibit several distinguishing conformational features compared to their five- and six-membered counterparts:
High Conformational Flexibility: Unlike the relatively rigid cyclohexane chair conformation or the envelope conformations of five-membered rings, seven-membered rings can adopt multiple low-energy conformational states [4] [7].
Conformational Interconversion: The energy barriers between different conformational states are typically low, allowing for rapid interconversion on the nuclear magnetic resonance timescale [4].
Substituent Effects: The introduction of substituents can significantly bias the conformational equilibrium, with the magnitude and direction of this bias depending on the nature, position, and stereochemistry of the substituent [4] [5].
Analysis of Substituted Azepane Conformations
Research conducted on systematically substituted azepanes provides valuable insights into conformational behavior patterns that can be extrapolated to 2-(chloromethyl)azepane [4]. The conformational analysis of various azepane derivatives reveals several key principles:
| Compound Type | Conformational Order | Dominant Conformer Ratio | Key Effects |
|---|---|---|---|
| Unsubstituted Azepane | Highly disordered | Multiple conformers | Flexible ring system |
| Monofluorinated (6R) | Highly ordered | 4:1 ratio | Synergistic gauche effects |
| Monofluorinated (6S) | Moderate disorder | 1:1:1 ratio | Competing conformational effects |
| Monohydroxylated | Variable disorder | Variable ratios | Weaker than fluorine effects |
Conformational Effects in 2-(Chloromethyl)azepane
Based on the systematic studies of azepane derivatives, several conformational characteristics can be predicted for 2-(chloromethyl)azepane:
α-Position Substitution Effects: The chloromethyl group at the 2-position (α to nitrogen) is expected to influence the conformational behavior through both steric and electronic effects. The proximity to the nitrogen atom creates opportunities for intramolecular interactions that could stabilize certain conformational states [4].
Electronic Stabilization: The electron-withdrawing nature of the chloromethyl group may create favorable electrostatic interactions with the nitrogen lone pair, potentially stabilizing conformations where these groups are in specific spatial arrangements [8] [9].
Steric Considerations: The chloromethyl substituent introduces moderate steric bulk that may disfavor certain conformational states while stabilizing others through favorable van der Waals interactions [4].
Conformational Analysis Methodology
The conformational analysis of azepane derivatives typically employs a combination of experimental and computational approaches:
Experimental Methods: ¹H nuclear magnetic resonance spectroscopy provides crucial information through coupling constant analysis (³J values), which reflects the dihedral angles between coupled protons [4].
Computational Studies: Density functional theory calculations using appropriate basis sets and solvent models can predict conformational energies and geometries [4].
Conformational Clustering: Conformers within 3-5 kcal/mol energy windows are typically considered for analysis, as these represent thermodynamically accessible states [4].
Predicted Conformational Behavior
For 2-(chloromethyl)azepane, the conformational analysis suggests:
The chloromethyl group (-CH₂Cl) represents a significant electron-withdrawing substituent that exerts multiple electronic effects on the azepane ring system. Understanding these effects is crucial for predicting the chemical behavior and reactivity patterns of 2-(chloromethyl)azepane.
Electronic Nature of the Chloromethyl Group
The chloromethyl substituent exhibits several distinct electronic characteristics:
Inductive Electron Withdrawal: The chlorine atom, with its high electronegativity (3.16 on the Pauling scale), withdraws electron density from the methylene carbon through the inductive effect [8] [9]. This electron withdrawal propagates through the σ-bond system, affecting the adjacent azepane ring.
Polarizability Effects: The chloromethyl group contributes to the overall molecular polarizability, influencing intermolecular interactions and solvation behavior [10].
Dipole Moment Contribution: The C-Cl bond possesses a significant dipole moment (approximately 1.9 D), which contributes to the overall molecular dipole and affects molecular alignment in external fields [8] [9].
Impact on Azepane Ring Electronics
The electronic effects of the chloromethyl substituent on the azepane ring can be analyzed through several perspectives:
Nitrogen Basicity Modulation
The electron-withdrawing nature of the chloromethyl group reduces the electron density on the nitrogen atom, leading to:
Ring Polarization Effects
The asymmetric electron withdrawal creates a polarized ring system where:
Conformational Electronic Coupling
The electronic effects of the chloromethyl group are conformationally dependent:
Gauche Interactions: In conformations where the chloromethyl group is gauche to the nitrogen lone pair, stabilizing electrostatic interactions may occur [8] [9].
Hyperconjugation Effects: The C-Cl bond can participate in hyperconjugative interactions with adjacent C-H bonds, influencing conformational preferences [8].
Through-Space Interactions: In certain conformations, the chlorine atom may engage in through-space interactions with the nitrogen atom or other ring substituents [8].
Comparison with Other Electron-Withdrawing Groups
The electronic effects of the chloromethyl group can be contextualized by comparison with other electron-withdrawing substituents studied in azepane systems:
| Substituent | Electronic Effect Strength | Conformational Impact | Dipole Contribution |
|---|---|---|---|
| Fluorine (-F) | Very strong | Strong gauche effect | High |
| Chloromethyl (-CH₂Cl) | Moderate | Moderate electronic bias | Moderate |
| Hydroxyl (-OH) | Moderate | Hydrogen bonding | Moderate |
| Carbonyl (C=O) | Strong | Rigid sp² character | High |
Spectroscopic Manifestations
The electronic effects of the chloromethyl substituent are observable through various spectroscopic techniques:
NMR Spectroscopy: The electron-withdrawing effect causes downfield chemical shifts for nearby protons and carbons in ¹H and ¹³C NMR spectra [11].
Infrared Spectroscopy: The C-Cl stretch appears in the characteristic fingerprint region, and the electron withdrawal may affect N-H stretching frequencies [12].
Ultraviolet Spectroscopy: Electronic transitions may be affected by the altered electronic distribution in the molecule [8].
Reactivity Implications
The electronic effects of the chloromethyl group significantly influence the chemical reactivity of 2-(chloromethyl)azepane:
Electrophilic Character: The chloromethyl carbon becomes electrophilic, susceptible to nucleophilic attack .
Leaving Group Behavior: The chloride ion serves as a good leaving group, facilitating substitution reactions .
Nucleophilic Substitution: The compound can undergo SN₁ or SN₂ mechanisms depending on reaction conditions .
Molecular Orbital Considerations
The electronic effects can be understood through molecular orbital theory: